1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]pyrrolidine;oxalic acid
Overview
Description
1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]pyrrolidine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring attached to a butyl chain, which is further connected to a phenoxy group substituted with bromine, chlorine, and a methyl group. The presence of oxalic acid as a counterion adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]pyrrolidine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination and chlorination of 4-methylphenol to obtain 2-bromo-6-chloro-4-methylphenol.
Alkylation: The phenol intermediate is then alkylated with 1,4-dibromobutane to form 4-(2-bromo-6-chloro-4-methylphenoxy)butane.
Pyrrolidine Introduction: The final step involves the reaction of the alkylated intermediate with pyrrolidine under basic conditions to yield 1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]pyrrolidine.
Oxalic Acid Addition: The compound is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of base and boronic acids.
Major Products Formed:
Substitution Products: Various substituted phenoxy derivatives.
Oxidation Products: Corresponding phenoxy oxides.
Reduction Products: Dehalogenated phenoxy compounds.
Coupling Products: Biaryl compounds.
Scientific Research Applications
1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]pyrrolidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
- 1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]piperidine
- 1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]morpholine
- 1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]azepane
Uniqueness: 1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]pyrrolidine stands out due to its specific substitution pattern and the presence of the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]pyrrolidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrClNO.C2H2O4/c1-12-10-13(16)15(14(17)11-12)19-9-5-4-8-18-6-2-3-7-18;3-1(4)2(5)6/h10-11H,2-9H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPBTDUYASCFAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCCN2CCCC2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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